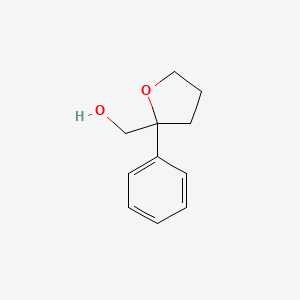
(2-Phenyloxolan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Phenyloxolan-2-yl)methanol” is a chemical compound with the CAS Number: 155139-39-2 . It has a molecular weight of 178.23 and is used in scientific research due to its fascinating properties, making it ideal for synthesis, catalysis, and drug discovery.
Molecular Structure Analysis
The IUPAC name for “this compound” is (2-phenyltetrahydrofuran-2-yl)methanol . The Inchi Code is 1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Asymmetric Synthesis
(Jung, Ho, & Kim, 2000) utilized (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol for the asymmetric synthesis of α-hydroxy esters, a process involving bidentate chelation-controlled alkylation of glycolate enolate.
Enantioselective Epoxidation
(Lu et al., 2008) reported the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol, used as a catalyst in the enantioselective epoxidation of α,β-enones, highlighting the importance of such compounds in achieving high enantioselectivities.
Aza-Piancatelli Rearrangement
In a study by (Reddy et al., 2012), furan-2-yl(phenyl)methanol derivatives underwent aza-Piancatelli rearrangement, demonstrating the utility of these derivatives in synthetic organic chemistry.
Heterogeneously Catalysed Condensations
(Deutsch, Martin, & Lieske, 2007) explored the condensation of glycerol with various aldehydes to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting the potential of these compounds as novel platform chemicals.
Antileukemic Activity
A series of (2-Phenyl-[1,3,2]dithiarsolan-4-yl)-methanol derivatives exhibited antileukemic activity, as investigated by (Gibaud et al., 2006), opening avenues for new therapeutic agents.
Catalytic Applications
The study by (Bayly et al., 2009) on Ruthenium complexes with Phosphanylacetal and Phosphanylthioacetal Ligands, including 2-(1,3-dioxolan-2-yl)phenyl derivatives, revealed their potential in catalysis, especially in hydrosilylation reactions.
Enantioselective Bioreduction
(Şahin, Serencam, & Dertli, 2019) used Lactobacillus paracasei BD101 for the enantioselective bioreduction of heteroaryl ketones to produce enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, demonstrating the feasibility of biocatalysis in producing chiral alcohols.
Lipid Dynamics Studies
(Nguyen et al., 2019) explored how methanol influences lipid dynamics, indicating the potential of methanol-related compounds in studying biological membranes.
Synthesis of Functional Polymers
(Coskun et al., 1998) synthesized and characterized poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], indicating the versatility of these compounds in polymer science.
特性
IUPAC Name |
(2-phenyloxolan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQECMZVGOYNIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

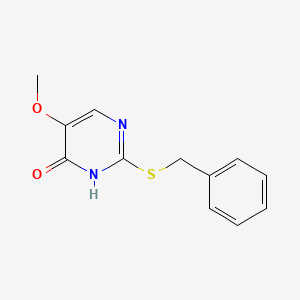
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)


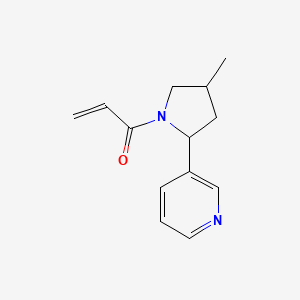
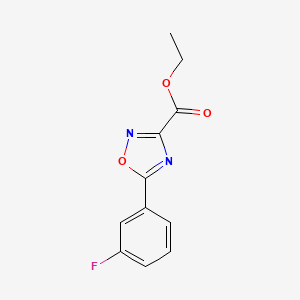

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)
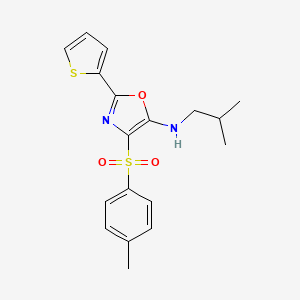
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)
![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)